molecular formula C15H12N2O4 B083516 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- CAS No. 13643-37-3

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-

Cat. No.: B083516
CAS No.: 13643-37-3
M. Wt: 284.27 g/mol
InChI Key: NGNLGMGUWBMKHI-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-: is a derivative of anthraquinone, a class of aromatic organic compounds This compound is notable for its unique structure, which includes amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- typically involves the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.

    Hydroxylation: Hydroxyl groups are introduced at the 4 and 8 positions through a hydroxylation reaction.

    Methylation: The amino group at the 5 position is methylated to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using catalysts to increase reaction efficiency and employing continuous flow reactors to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.

    Reduction: Reduction of the quinone structure can revert it to the hydroxy form.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted anthracenediones depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of dyes and pigments.
  • Acts as an intermediate in the production of other anthraquinone derivatives.

Biology and Medicine:

  • Investigated for its potential anticancer properties due to its ability to intercalate DNA.
  • Studied for its antimicrobial and antifungal activities.

Industry:

  • Utilized in the manufacturing of dyes for textiles and inks.
  • Employed as an analytical reagent for detecting metal ions.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The hydroxy and amino groups facilitate binding to DNA and other cellular targets, enhancing its biological activity.

Comparison with Similar Compounds

  • 9,10-Anthracenedione, 1,4-bis(methylamino)-
  • 9,10-Anthracenedione, 1-amino-4-hydroxy-
  • 9,10-Anthracenedione, 1,4-dihydroxy-

Comparison:

  • 9,10-Anthracenedione, 1,4-bis(methylamino)- : Similar in structure but lacks hydroxy groups, affecting its reactivity and applications.
  • 9,10-Anthracenedione, 1-amino-4-hydroxy- : Contains fewer functional groups, leading to different chemical properties and uses.
  • 9,10-Anthracenedione, 1,4-dihydroxy- : Lacks amino groups, which impacts its biological activity and potential applications.

The unique combination of amino and hydroxy groups in 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- makes it a versatile compound with a wide range of applications in various scientific fields.

Properties

IUPAC Name

1-amino-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,17-19H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNLGMGUWBMKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065568
Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-
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Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13643-37-3
Record name 1-Amino-4,8-dihydroxy-5-(methylamino)-9,10-anthracenedione
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Record name 1-Amino-4,8-dihydroxy-5-(methylamino)anthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-
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Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-
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Record name 1-amino-4,8-dihydroxy-5-(methylamino)anthraquinone
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Record name 1-AMINO-4,8-DIHYDROXY-5-(METHYLAMINO)ANTHRAQUINONE
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